molecular formula C22H30O4 B4965686 1-{2-[2-(4-tert-butylphenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene

1-{2-[2-(4-tert-butylphenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene

Cat. No. B4965686
M. Wt: 358.5 g/mol
InChI Key: MJMRYDQPJRIBQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{2-[2-(4-tert-butylphenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene, also known as BHT-920, is a chemical compound that has been extensively studied for its potential applications in scientific research. BHT-920 is a member of the family of phenylpropanoids, which are compounds found in many plants and have been shown to have various biological activities.

Mechanism of Action

The mechanism of action of 1-{2-[2-(4-tert-butylphenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene is not fully understood, but studies have shown that it may act by inhibiting the activity of certain enzymes involved in cell growth and division. This compound may also induce apoptosis in cancer cells by activating certain signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including reducing the expression of certain genes involved in cell proliferation and inducing the expression of genes involved in apoptosis. Additionally, this compound has been shown to reduce the production of reactive oxygen species, which can cause oxidative damage to cells and contribute to the development of cancer.

Advantages and Limitations for Lab Experiments

One advantage of using 1-{2-[2-(4-tert-butylphenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Additionally, this compound has been shown to have low toxicity in animal models, which makes it a safer alternative to other compounds with similar biological activities. However, one limitation of using this compound is its relatively high cost compared to other compounds.

Future Directions

There are many potential future directions for research on 1-{2-[2-(4-tert-butylphenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene. One area of interest is the development of more efficient synthesis methods that can improve the yield and purity of the final product. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of cancer. Finally, more research is needed to explore the potential use of this compound in other areas of scientific research, such as neurodegenerative diseases and cardiovascular disorders.

Synthesis Methods

1-{2-[2-(4-tert-butylphenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene can be synthesized through a multi-step process involving the reaction of 4-tert-butylphenol with ethylene oxide and then with methyl glycidyl ether. The final product is obtained through a methylation reaction with anhydrous potassium carbonate in dimethyl sulfoxide. The purity and yield of the final product can be improved through various purification techniques such as column chromatography and recrystallization.

Scientific Research Applications

1-{2-[2-(4-tert-butylphenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene has been shown to have potential applications in scientific research, particularly in the field of cancer research. Studies have shown that this compound has anti-tumor properties and can induce apoptosis in cancer cells. Additionally, this compound has been shown to inhibit the growth of cancer cells and reduce the size of tumors in animal models.

properties

IUPAC Name

1-[2-[2-(4-tert-butylphenoxy)ethoxy]ethoxy]-2-methoxy-4-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30O4/c1-17-6-11-20(21(16-17)23-5)26-15-13-24-12-14-25-19-9-7-18(8-10-19)22(2,3)4/h6-11,16H,12-15H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJMRYDQPJRIBQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCOCCOC2=CC=C(C=C2)C(C)(C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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